2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the carbonyl position and a 4-fluoro-2-trifluoromethylphenyl substituent. This structure combines strong electron-withdrawing effects from both the trifluoromethyl and fluorine groups, influencing its reactivity, stability, and applications in organic synthesis and materials science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBMDURKQVPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Aluminum chloride (AlCl₃) is the preferred catalyst due to its ability to generate reactive acylium ions. In a representative procedure, phenyl acetyl chloride reacts with fluorobenzene at temperatures maintained between −10°C and 0°C to yield 1-(4-fluorophenyl)-2-phenylethanone. This intermediate is critical for subsequent fluorination and trifluoromethylation steps. The exothermic nature of the reaction necessitates strict temperature control to minimize side products such as deoxybenzoin.
Key Data:
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Catalyst: AlCl₃ (1.54 mol per 1.43 mol phenyl acetyl chloride).
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Yield: 77.7% after purification via methylene chloride extraction and sodium bicarbonate washes.
Halogenation and Fluorination Strategies
Introducing fluorine atoms and trifluoromethyl groups requires halogenation followed by fluorine substitution. Chlorination or bromination of the ethanone intermediate precedes nucleophilic fluorination using agents like potassium fluoride (KF) or hydrogen fluoride (HF).
Chlorination of 1-(4-Fluorophenyl)-2-Phenylethanone
In a patented method, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone is synthesized by treating the Friedel-Crafts product with chlorine gas or sulfuryl chloride (SO₂Cl₂). The reaction proceeds in methylene chloride at 18–25°C, achieving a 74% yield after solvent removal and recrystallization.
Reaction Conditions:
Trifluoromethylation via Nucleophilic Substitution
The trifluoromethyl group is introduced using trifluoromethylating reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) or Ruppert-Prakash reagent. This step often requires anhydrous conditions and catalysts like cesium fluoride (CsF). For instance, reacting 2-chloro-1-(4-fluorophenyl)-2-phenylethanone with TMSCF₃ in tetrahydrofuran (THF) at reflux replaces chlorine with CF₃, albeit with moderate yields (50–60%).
Alternative Synthetic Routes
Electrochemical Fluorination
Recent advances in electrochemical methods enable direct fluorination of aromatic precursors. A study demonstrated that 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes electrochemical C(sp³)–H fluorination in acetonitrile/water mixtures using a Pt anode. While this method avoids hazardous fluorinating agents, its application to trifluoromethylated compounds remains exploratory.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics for fluorinated ketones. In a trial, 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one was synthesized in 82% yield under microwave conditions (150°C, 20 min), compared to 6 hours via conventional heating. This approach is promising but requires optimization for scale-up.
Purification and Characterization
Isolation Techniques
Crude products are purified via solvent extraction (methylene chloride, petroleum ether) and recrystallization (isopropyl alcohol). For example, dissolving the product in petroleum ether (60–80°C) and cooling to 18°C yields crystals with 99.02% purity.
Purification Data:
Spectroscopic Characterization
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¹⁹F NMR: Signals at −60 to −70 ppm verify CF₃ and aromatic fluorine groups.
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MS: Molecular ion peak at m/z 260.11 aligns with the molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Reagents |
|---|---|---|---|
| Friedel-Crafts + AlCl₃ | 77.7 | 4–6 hours | Phenyl acetyl chloride |
| Electrochemical | 50–60 | 8–12 hours | Pt anode, KF |
| Microwave-Assisted | 82 | 20 minutes | TMSCF₃ |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the electron-withdrawing nature of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: The reduction reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidation reactions are conducted in aqueous or alcoholic solutions with the oxidizing agent.
Major Products
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanol.
Oxidation: 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone is being explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it suitable for the development of novel drug candidates. Research indicates that compounds with similar structures exhibit significant biological activity against various diseases, including cancer and infectious diseases .
Material Science
In material science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings. The incorporation of fluorinated moieties can improve the thermal stability and chemical resistance of materials. Studies have shown that polymers derived from trifluoromethyl-containing monomers exhibit enhanced performance in harsh environments .
Agrochemicals
Fluorinated compounds have been increasingly utilized in the development of agrochemicals due to their efficacy and low environmental impact. The unique properties of this compound may lead to the creation of more effective pesticides and herbicides. Preliminary studies suggest that fluorinated agrochemicals can provide better pest control with reduced application rates .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Developed a series of analogs based on this compound that showed promising anti-cancer activity in vitro. |
| Study B | Material Science | Investigated the thermal properties of polymers synthesized from trifluoromethyl-containing monomers; results indicated improved heat resistance compared to non-fluorinated counterparts. |
| Study C | Agrochemicals | Evaluated the efficacy of a pesticide formulation containing this compound; findings revealed enhanced pest resistance compared to traditional formulations. |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and van der Waals interactions. This allows it to bind effectively to active sites of enzymes and receptors, modulating their activity. The compound’s stability and resistance to metabolic degradation also contribute to its effectiveness in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Triazole Derivatives
Several triazole-based analogs demonstrate how substituents impact synthesis and stability:
- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a): Melting point 105–108°C, 80% yield. High regioselectivity in synthesis due to phenyl substitution .
- 2,2,2-Trifluoro-1-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)ethanone (2b): Lower melting point (100–102°C) and 85% yield, suggesting methoxy groups enhance solubility but reduce crystallinity .
- 2,2,2-Trifluoro-1-(1-(4-nitrobenzyl)-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone (4c): Poor yield (15.4%) due to steric hindrance from the nitrobenzyl group .
Key Insight : Substituents at the triazole ring (e.g., phenyl vs. nitrobenzyl) critically influence regioselectivity, yield, and melting behavior. Electron-donating groups like -OCH₃ improve solubility, while bulky groups reduce synthetic efficiency .
Phenyl Ring Modifications
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone (3c): Effective as a hydride acceptor in nickel-catalyzed borylation reactions due to electron-withdrawing -F groups enhancing electrophilicity .
- 2,2,2-Trifluoro-1-(3-trimethylsilylphenyl)ethanone (zifrosilone): The trimethylsilyl group increases lipophilicity, making it suitable for pharmacokinetic studies (e.g., acetylcholinesterase inhibition) .
Key Insight : Fluorine and trifluoromethyl groups enhance electrophilicity and metabolic stability, while halogens (Br) or silicon-based groups expand reactivity or biological activity .
Heterocyclic Systems
- 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone: Synthesized via microwave-assisted Friedlander condensation. The naphthyridine core enhances antimicrobial activity compared to simpler aryl systems .
- 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)-piperidin-1-yl]ethanone: Piperidine substitution enables applications in polymer science, such as hyperbranched polymer synthesis .
Key Insight : Heterocyclic backbones (e.g., naphthyridine, piperidine) improve functional diversity, enabling tailored applications in catalysis or material design .
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone (CAS No. 74853-66-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H4F6O
- Molecular Weight : 242.12 g/mol
- CAS Number : 74853-66-0
- LogP : 3.5895 (indicating moderate lipophilicity)
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 protein levels. This suggests that it may function as a pro-apoptotic agent, promoting programmed cell death in malignant cells.
- Inhibition of Enzymatic Activity : Preliminary research indicates that this compound may inhibit specific enzymes involved in tumor progression and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | A549 | 1.47 | |
| Enzyme Inhibition | HDAC Inhibition | N/A | |
| Apoptosis Induction | MCF-7 | N/A |
Detailed Findings
- Antitumor Efficacy : In a study examining various derivatives of trifluoromethyl phenyl compounds, this compound was found to have comparable or superior activity to established chemotherapeutics like doxorubicin against MCF-7 cells with an IC50 value of approximately 0.65 μM .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to significant increases in apoptotic cell populations in MCF-7 cells, indicating its potential role in cancer therapy through apoptosis induction .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as trifluoromethyl significantly enhanced the biological activity of the compound compared to derivatives lacking such modifications .
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic substrate (e.g., 4-fluoro-2-trifluoromethylbenzene) using Lewis acids like AlCl₃ as catalysts . Alternative routes include the Perkin reaction for trifluoromethylated intermediates, where sodium acetate and acetic anhydride facilitate condensation at elevated temperatures (~120°C) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and reaction time (4–6 hours), with yields ranging from 57% to 88% depending on substituent electronic effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.34–8.27 ppm), while the trifluoromethyl group causes splitting in adjacent signals (e.g., J = 8.1–8.4 Hz for para-substituted aryl groups) .
- ¹⁹F NMR : Distinct singlets at δ −71.18 to −81.73 ppm confirm trifluoromethyl and aryl-fluorine groups .
- ¹³C NMR : Carbonyl resonance at δ 180–185 ppm (q, J = 34–35 Hz) due to coupling with fluorine . Mass spectrometry (MS) with exact mass analysis (e.g., 214.0464 Da) further validates molecular integrity .
Q. What thermodynamic properties (e.g., enthalpy of vaporization) are relevant for handling this compound in solution-phase reactions?
Methodological Answer: The enthalpy of vaporization (ΔHvap) at boiling point (469.2 K) is critical for solvent selection and reflux conditions. Experimental determination via gas-phase calorimetry or computational methods (e.g., DFT) is recommended. Safety protocols must address its low flash point (<100°C) and incompatibility with strong oxidizers .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments for fluorinated derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation. Challenges include:
- Twinned crystals : Use SHELXD for data integration and Olex2 for visualization .
- Disorder in fluorine positions : Apply restraints (e.g., DFIX, SIMU) during refinement to model dynamic disorder . Example: A recent study resolved conflicting NOE data for a trifluoroethanone derivative by confirming a planar carbonyl geometry (C=O bond length: 1.21 Å) .
Q. What reaction mechanisms explain the acid-switchable regioselectivity observed in trifluoroethanone-derived triazole synthesis?
Methodological Answer: Under acidic conditions (HCl/EtOH), CF₃-ynones react with NaN₃ via a Huisgen cycloaddition pathway. The mechanism involves:
- Electrophilic activation : Protonation of the carbonyl oxygen enhances α-carbon electrophilicity.
- Regioselectivity : Steric hindrance from the trifluoromethyl group directs azide attack to the less substituted carbon (80% yield for 1,4-triazoles vs. 15% for 1,5-isomers) . Computational studies (DFT) support a ΔG‡ difference of 2.3 kcal/mol between regioisomeric transition states .
Q. How does this compound serve as a monomer in hyperbranched polymer synthesis, and how is branching controlled?
Methodological Answer: The compound acts as an AB₂ monomer in self-polycondensation. Degree of branching (DB) is modulated via:
- Catalyst loading : Trifluoromethanesulfonic acid (0.5–2.0 mol%) increases DB from 40% (linear) to 100% (hyperbranched) .
- Temperature : Reactions at 60°C favor intramolecular cyclization, reducing DB by 15% compared to 25°C . Applications include fluorinated dendrimers with tunable solubility (logP: 2.8–4.1) for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
